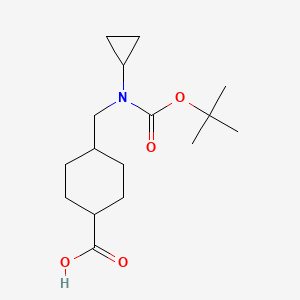

(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid

Description

Properties

Molecular Formula |

C16H27NO4 |

|---|---|

Molecular Weight |

297.39 g/mol |

IUPAC Name |

4-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17(13-8-9-13)10-11-4-6-12(7-5-11)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19) |

InChI Key |

VNYPFZHCEZGSEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1CCC(CC1)C(=O)O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Final Coupling: The protected amine is then coupled with the cyclohexanecarboxylic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or cyclohexane ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a strong base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic molecule featuring a cyclohexane backbone and functional groups including a carboxylic acid and a tert-butoxycarbonyl protecting group. The presence of cyclopropyl and amino functionalities suggests potential applications in medicinal chemistry, particularly regarding biological activity and interactions with biological targets.

Potential Applications

- Medicinal Chemistry The structural features of (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid resemble known bioactive compounds, suggesting it may exhibit biological activity. Biological assays can quantify its activity against specific targets or pathways, often revealing dose-dependent effects.

- Drug Discovery This compound can be used as a building block in synthesizing new pharmaceutical agents. Its unique combination of functional groups may enhance bioactivity and selectivity compared to other compounds.

- Interaction Studies Interaction studies are crucial for understanding how this compound interacts with biological systems. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking can help elucidate its mechanism of action and potential therapeutic uses.

Comparative Analysis

Several compounds share structural characteristics with (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid, allowing for comparative analysis:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclopropylamine | Contains cyclopropyl moiety | Neurotransmitter modulation |

| 4-Aminocyclohexanecarboxylic Acid | Similar backbone without tert-butoxycarbonyl | Antimicrobial properties |

| Tert-butoxycarbonyl-protected Amino Acids | Commonly used in peptide synthesis | Various pharmacological activities |

Mechanism of Action

The mechanism of action of (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The cyclopropyl group may interact with hydrophobic pockets in proteins, while the cyclohexane ring provides structural stability. The tert-butoxycarbonyl-protected amine can be deprotected under physiological conditions, allowing the free amine to interact with biological targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound differs from analogs primarily in the substituent attached to the Boc-protected amine. Key comparisons include:

*Calculated based on structural similarity.

Key Observations:

- Cyclopropyl vs. Alkyl Chains: The cyclopropyl group introduces ring strain and rigidity compared to flexible propyl or methyl chains. This may enhance binding specificity in target proteins but reduce solubility .

- Core Ring Systems: Cyclohexane derivatives (e.g., target compound) exhibit chair conformations, while cyclopentane (as in ) and bicyclic systems (e.g., ) have distinct steric profiles and torsional angles.

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and handling:

*Estimated based on molecular formula.

Notes:

Biological Activity

Introduction

(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound notable for its unique structure and potential biological activities. This compound features a cyclohexane backbone, a cyclopropyl group, and a tert-butoxycarbonyl-protected amine, suggesting possible interactions with various biological targets. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The structural formula of (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid can be represented as follows:

- Molecular Formula : CHN O

- Molecular Weight : 299.39 g/mol

Key Structural Features

| Feature | Description |

|---|---|

| Cyclohexane Backbone | Provides structural stability and hydrophobic characteristics. |

| Cyclopropyl Group | Enhances interaction with biological targets due to its unique geometry. |

| Tert-butoxycarbonyl Group | Serves as a protecting group for the amine, allowing for selective reactions. |

Biological Activity

The biological activity of (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid is associated with its structural features that resemble known bioactive compounds. Its potential activities include:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways.

- Receptor Interaction : It could interact with various receptors influencing neurotransmission and other physiological processes.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential applications in treating infections.

The mechanism of action is hypothesized to involve:

- Binding to Active Sites : The cyclopropyl group may fit into hydrophobic pockets of proteins or enzymes.

- Structural Conformation Changes : The presence of the tert-butoxycarbonyl-protected amine allows for conformational changes upon deprotection, facilitating interaction with biological targets.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid against structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclopropylamine | Contains cyclopropyl moiety | Neurotransmitter modulation |

| 4-Aminocyclohexanecarboxylic Acid | Similar backbone without tert-butoxycarbonyl | Antimicrobial properties |

| Tert-butoxycarbonyl-protected Amino Acids | Commonly used in peptide synthesis | Various pharmacological activities |

Experimental Studies

- In Vitro Assays : Biological assays conducted on cell lines demonstrated dose-dependent effects on cell viability and metabolic activity.

- Enzyme Activity Studies : Specific assays indicated that the compound could inhibit enzymes involved in fatty acid metabolism, similar to known inhibitors like C75, which has shown efficacy in cancer models .

Synthesis Methods

The synthesis of (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid involves multiple steps:

- Formation of Cyclohexane Ring : Achieved through Diels-Alder reactions or cyclization methods.

- Introduction of Cyclopropyl Group : Via cyclopropanation reactions using diazomethane or Simmons-Smith reagents.

- Protection of Amine Group : Using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base.

- Final Coupling : The protected amine is coupled with the cyclohexanecarboxylic acid derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.